5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceuticals, including antibiotics and diuretics . The presence of a tetrazole ring is also notable, as this group is often found in drugs and has been associated with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the sulfonamide group attached to a benzene ring, with the tetrazole ring attached to the 4-position of the benzene ring. The 2-position of the benzene ring would have a methoxy group, and the 5-position would have a fluorine atom .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. The presence of the sulfonamide, tetrazole, and methoxy groups suggest that it would have some degree of polarity and could therefore be soluble in polar solvents .Mechanism of Action
Target of Action
The primary targets of the compound “5-fluoro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O4S/c1-20-15(22)21(19-18-20)12-6-4-11(5-7-12)17-26(23,24)14-9-10(16)3-8-13(14)25-2/h3-9,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCRWUQNPZQBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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